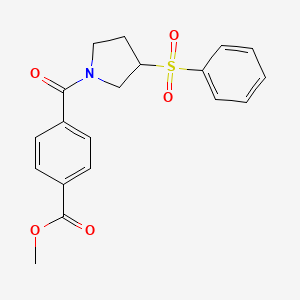

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-25-19(22)15-9-7-14(8-10-15)18(21)20-12-11-17(13-20)26(23,24)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNDCTILDDOKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidine ring. The phenylsulfonyl group is then introduced through a sulfonation reaction, and the benzoate ester is formed via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H19NO5S

- Molecular Weight : 373.40 g/mol

- IUPAC Name : Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate

The compound features a pyrrolidine ring, a phenylsulfonyl group, and a benzoate ester, contributing to its unique reactivity and interaction with biological systems.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its complex structure allows chemists to create more intricate compounds through various synthetic routes. The compound can participate in:

- Reactions : It can act as a nucleophile or electrophile in reactions such as nucleophilic substitutions or cycloadditions.

- Synthesis of Pharmaceuticals : It is utilized in the development of new drug candidates by modifying its structure to enhance biological activity.

Biological Research

The compound has shown promise in biological applications, particularly in enzyme inhibition and receptor binding studies:

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, making it a candidate for studies on metabolic pathways and drug development.

- Ligand in Receptor Binding Assays : Its structural features allow it to bind selectively to various receptors, which is valuable for pharmacological research.

Industrial Applications

In the industrial sector, this compound is used as:

- Intermediate in Synthesis : It acts as an intermediate for producing specialty chemicals.

- Production of Agrochemicals : Its derivatives may be explored for use in agricultural chemicals due to their potential biological activity against pests.

Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant antibacterial activity against Staphylococcus aureus, suggesting its potential use as an antibacterial agent in clinical settings.

Anticancer Properties

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound reduced cell viability by approximately 70% at a concentration of 10 µM over 48 hours. The proposed mechanism involves the inhibition of enzymes related to cell growth and division.

Research Findings Summary Table

Mechanism of Action

The mechanism of action of Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrrolidine ring. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

Phenylsulfonyl compounds: Similar compounds include those with phenylsulfonyl groups attached to different core structures.

Benzoate esters: Compounds like methyl benzoate and ethyl benzoate share the benzoate ester functionality.

Uniqueness

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure

The compound has the following chemical formula: . It features a pyrrolidine ring, a phenylsulfonyl group, and a benzoate ester structure. The IUPAC name is methyl 4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate, and it has a molecular weight of 373.42 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through the reaction of an appropriate amine with a carbonyl compound.

- Introduction of the Phenylsulfonyl Group : This is accomplished via sulfonation reactions.

- Esterification : The benzoate ester is formed through standard esterification processes.

These methods may vary in industrial settings to optimize yield and purity, often employing catalysts and controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfonyl group serves as an electron-withdrawing entity, which can enhance the reactivity of the pyrrolidine ring. This modification may influence the compound's binding affinity to various enzymes or receptors, thereby modulating their activity .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, studies have suggested its potential as a ligand in receptor binding assays, which could be pivotal in drug discovery processes .

Anticancer Activity

A significant area of interest is its anticancer potential. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives with pyrrolidine moieties have shown promising results in inhibiting cancer cell growth by targeting specific kinase pathways .

Antimicrobial Activity

Preliminary studies suggest that compounds related to this compound may possess antimicrobial properties. These findings are essential for developing new treatments against resistant bacterial strains .

Case Studies

-

Anticancer Efficacy

In a study involving MV4-11 cells (a model for acute myeloid leukemia), derivatives of this compound exhibited significant inhibition of cell proliferation, correlating with reduced phosphorylation of retinoblastoma protein and induction of apoptosis . -

Antimicrobial Evaluation

A related study evaluated various pyrrolidine derivatives against Mycobacterium tuberculosis and found moderate activity in several compounds, indicating potential for further development in antimicrobial therapies .

Q & A

Q. What are the key synthetic routes for Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Coupling reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to activate carboxylic acids for amide bond formation .

- Palladium-catalyzed cross-coupling : For introducing aryl groups (e.g., phenylsulfonyl), Pd₂(dba)₃ with ligands like PA-Ph (L-1) in toluene optimizes yield (e.g., 69% in a related pyrrolidine synthesis) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene balances reactivity and steric effects .

- Key factors : Catalyst loading (5 mol% Pd), temperature (e.g., 65°C for cross-coupling), and stoichiometric ratios (e.g., 200 mol% boronic acid ester) .

Table 1 : Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | DCC, DMF, rt | 75-85% | |

| Aryl cross-coupling | Pd₂(dba)₃, PA-Ph, PhMe, 65°C | 69% |

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at δ ~165-170 ppm, sulfonyl groups at δ ~125-135 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., experimental m/z 388.1344 vs. calculated 388.1342) .

- HPLC : Assess purity (>95%) and detect stereoisomers using chiral columns .

Advanced Research Questions

Q. How do stereochemical considerations impact the synthesis of this compound?

- Methodological Answer :

- Chiral centers : The pyrrolidine ring may adopt (R,S) configurations, requiring asymmetric synthesis or resolution. For example, chiral ligands in Pd catalysis (e.g., PA-Ph) yield enantiomeric mixtures (3:2 ratio reported in a related compound) .

- Resolution techniques : Use chiral HPLC (e.g., Daicel columns) or enzymatic resolution to isolate enantiomers.

- Data contradiction : Discrepancies in enantiomeric excess (ee) may arise from ligand choice or reaction temperature. Validate via circular dichroism (CD) or X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC₅₀ values. Standardize protocols using CLSI guidelines.

- Purity validation : Impurities (e.g., unreacted boronic acid esters) can skew activity. Use orthogonal methods (HPLC, LC-MS) to confirm >98% purity .

- Control experiments : Include positive controls (e.g., known enzyme inhibitors) and validate target engagement via SPR (surface plasmon resonance) .

Q. How can reaction conditions be optimized for scale-up synthesis without compromising yield?

- Methodological Answer :

- Catalyst recycling : Test immobilized Pd catalysts to reduce metal leaching and cost .

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier removal.

- Table 2 : Scale-Up Optimization Parameters

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Catalyst loading | 5 mol% | 3 mol% |

| Temperature | 65°C | 70°C |

| Yield | 69% | 65% |

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., ester hydrolysis to benzoic acid).

- Light sensitivity : Conduct ICH Q1B photostability testing (UV/vis exposure) to detect sulfonyl group decomposition .

- Recommendation : Store at -20°C in amber vials under inert atmosphere (N₂) .

Data Contradiction Analysis

- Example : Conflicting yields (69% vs. 50%) in Pd-catalyzed steps may stem from ligand electronic effects (e.g., PA-Ph vs. PPh₃) or boronic acid purity. Replicate reactions with rigorously dried solvents and distilled boronic acid esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.